molecular formula C18H21BrN2O3 B11491661 Ethyl 5-bromo-7-methyl-2-oxo-1,1',2,2',5',6',7',7'A-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate

Ethyl 5-bromo-7-methyl-2-oxo-1,1',2,2',5',6',7',7'A-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate

Cat. No.: B11491661
M. Wt: 393.3 g/mol
InChI Key: BBMYCHCIBYQNEH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7’A-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. This particular compound features a spiro connection between an indole and a pyrrolizine ring system, with various substituents including a bromine atom, a methyl group, and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 5-bromo-7-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7’A-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the precursor may undergo a cyclization reaction in the presence of a strong acid or base, leading to the formation of the spiro compound. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ethyl 5-bromo-7-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7’A-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Scientific Research Applications

Ethyl 5-bromo-7-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7’A-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biological studies to investigate the interactions of spiro compounds with biological targets.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-7-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7’A-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Ethyl 5-bromo-7-methyl-2-oxo-1,1’,2,2’,5’,6’,7’,7’A-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can be compared with other similar spiro compounds, such as:

    Spiro[indole-3,3’-pyrrolidine]: This compound features a similar spiro connection but lacks the bromine and ethyl ester substituents.

    Spiro[indole-3,3’-pyrrolizidine]: Similar to the target compound but with different substituents on the indole and pyrrolizidine rings.

    Spiro[indole-3,3’-pyrrolizine]: A closely related compound with variations in the substituents, highlighting the unique properties of the target compound.

Properties

Molecular Formula

C18H21BrN2O3

Molecular Weight

393.3 g/mol

IUPAC Name

ethyl 5'-bromo-7'-methyl-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-1-carboxylate

InChI

InChI=1S/C18H21BrN2O3/c1-3-24-16(22)12-9-18(21-6-4-5-14(12)21)13-8-11(19)7-10(2)15(13)20-17(18)23/h7-8,12,14H,3-6,9H2,1-2H3,(H,20,23)

InChI Key

BBMYCHCIBYQNEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C3=C(C(=CC(=C3)Br)C)NC2=O)N4C1CCC4

Origin of Product

United States

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